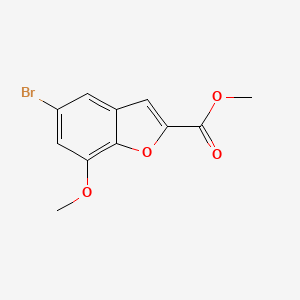

Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves the bromination of a 7-methoxybenzofuran precursor, followed by esterification with methanol. Detailed synthetic pathways and reaction conditions can be found in relevant literature .

Molecular Structure Analysis

OCH₃ | Br | COOCH₃ \ C / \ O C / \ CH₃ H Chemical Reactions Analysis

This compound may participate in various chemical reactions, including ester hydrolysis, nucleophilic substitution, and oxidative processes. Researchers have explored its reactivity in the context of drug development and organic synthesis .

Aplicaciones Científicas De Investigación

Antimicrobial Agents

Benzofuran and its derivatives have been found to be effective structures for the development of antimicrobial agents . They are widely used in natural products and unnatural compounds with a broad range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis .

Drug Discovery

The unique structural features of benzofuran make it a privileged structure in the field of drug discovery . It is especially useful in the search for efficient antimicrobial candidates . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Structure Activity Relationships (SAR)

Researchers use benzofuran derivatives to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs . This helps in the invention and development of new drugs .

Metalation of Azoles

Benzofuran derivatives are used in the metalation of azoles and related five-membered ring heterocycles . They participate primarily in metal-catalyzed cross-coupling reactions and as nucleophiles in addition reactions .

Bioactive Natural Products

Furan and benzofuran are common structural elements present in numerous bioactive natural products as well as pharmaceuticals . They are also used in the synthesis of functional polymers .

Pharmaceutical Applications

Several recognized benzofuran compounds, including amiodarone, angelicin, bergapten, nodekenetin, xanthotoxin, and usnic acid, have extensive pharmaceutical applications .

Mecanismo De Acción

Target of Action

Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

The mode of action of benzofuran compounds can vary depending on the specific compound and its targets. Some benzofuran derivatives have been found to have significant cell growth inhibitory effects in different types of cancer cells

Biochemical Pathways

Benzofuran compounds can affect various biochemical pathways due to their diverse biological activities

Result of Action

Benzofuran compounds in general have been found to have strong biological activities .

Propiedades

IUPAC Name |

methyl 5-bromo-7-methoxy-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO4/c1-14-8-5-7(12)3-6-4-9(11(13)15-2)16-10(6)8/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGSAUAUNUECLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)Br)C=C(O2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2486568.png)

![1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2486569.png)

![2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid ethyl ester](/img/structure/B2486570.png)

![Methyl 3-(4-cyano-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2486579.png)